molecular formula C23H22BrN3O3S B11667594 N-benzyl-N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide

N-benzyl-N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide

Cat. No.: B11667594
M. Wt: 500.4 g/mol
InChI Key: JEQAEJHTUOZUEC-KOEQRZSOSA-N
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Description

N-BENZYL-N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a bromophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the bromophenyl group through a condensation reaction. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives, bromophenyl compounds, and methanesulfonamide-containing molecules. Examples include:

  • N-BENZYL-N-(4-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE
  • N-BENZYL-N-(4-{N’-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE

Uniqueness

The uniqueness of N-BENZYL-N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H22BrN3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(4-bromophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C23H22BrN3O3S/c1-17(19-8-12-21(24)13-9-19)25-26-23(28)20-10-14-22(15-11-20)27(31(2,29)30)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,28)/b25-17+

InChI Key

JEQAEJHTUOZUEC-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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